3-Chloro-5-fluoropyridazine
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Overview
Description
3-Chloro-5-fluoropyridazine is a heterocyclic compound with the molecular formula C4H2ClFN2. It is a derivative of pyridazine, characterized by the presence of chlorine and fluorine atoms at the 3rd and 5th positions, respectively.
Preparation Methods
The synthesis of 3-Chloro-5-fluoropyridazine typically involves the following steps:
Starting Material: The process begins with 2-aminopyridine.
Chlorination: 2-aminopyridine is chlorinated to produce 2-amino-3,5-dichloropyridine.
Diazotization and Sandmeyer Reaction: The chlorinated product undergoes diazotization followed by a Sandmeyer reaction to yield a mixture of 2,3,5-trichloropyridine and 3,5-dichloropyridin-2-one.
Chemical Reactions Analysis
3-Chloro-5-fluoropyridazine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine).
Suzuki-Miyaura Coupling: This compound can be used in Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts and boron reagents.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product would be a biaryl compound.
Scientific Research Applications
3-Chloro-5-fluoropyridazine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including potential anticancer and antimicrobial agents.
Agrochemicals: It is used in the development of herbicides and pesticides due to its ability to interfere with biological pathways in plants and pests.
Material Science: This compound is explored for its potential use in the synthesis of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-Chloro-5-fluoropyridazine involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity towards these targets. The exact pathways and targets can vary depending on the specific application, but generally, it acts by inhibiting or modulating the activity of key enzymes involved in biological processes .
Comparison with Similar Compounds
3-Chloro-5-fluoropyridazine can be compared with other pyridazine derivatives, such as:
3-Chloro-5-fluoropyridine: Similar in structure but lacks the second nitrogen atom in the ring, which can affect its reactivity and applications.
Pyridazine: The parent compound without any substituents, which is less reactive and has different applications.
Pyridazinone Derivatives: These compounds contain an oxygen atom in the ring and exhibit different pharmacological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and makes it suitable for specialized applications in various fields.
Properties
IUPAC Name |
3-chloro-5-fluoropyridazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClFN2/c5-4-1-3(6)2-7-8-4/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAGGRFPZMNLGKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN=C1Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.52 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2411299-89-1 |
Source
|
Record name | 3-chloro-5-fluoropyridazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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